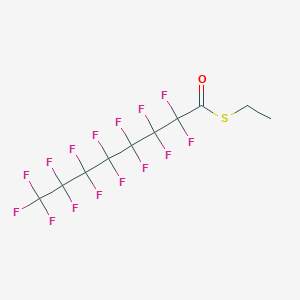
S-Ethyl pentadecafluorooctanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl pentadecafluorooctanethioate is a synthetic organofluorine compound characterized by the presence of a sulfur atom bonded to an ethyl group and a highly fluorinated carbon chain. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl pentadecafluorooctanethioate typically involves the reaction of pentadecafluorooctanoyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C8F15COCl+C2H5SH→C8F15COSC2H5+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
S-Ethyl pentadecafluorooctanethioate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl thioesters
Applications De Recherche Scientifique
S-Ethyl pentadecafluorooctanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the behavior of PFAS.
Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialized coatings, lubricants, and surfactants due to its hydrophobic and oleophobic characteristics
Mécanisme D'action
The mechanism of action of S-Ethyl pentadecafluorooctanethioate involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
Uniqueness
S-Ethyl pentadecafluorooctanethioate is unique due to the presence of the ethyl thioester group, which imparts distinct chemical reactivity compared to other PFAS.
Propriétés
Numéro CAS |
111918-92-4 |
|---|---|
Formule moléculaire |
C10H5F15OS |
Poids moléculaire |
458.19 g/mol |
Nom IUPAC |
S-ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanethioate |
InChI |
InChI=1S/C10H5F15OS/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h2H2,1H3 |
Clé InChI |
ISLZADUTZXUCFS-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


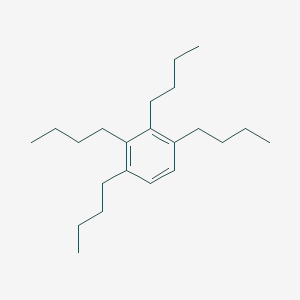
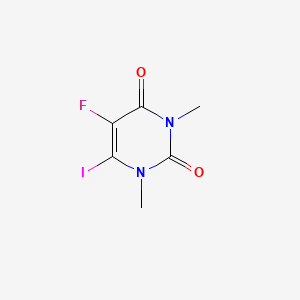
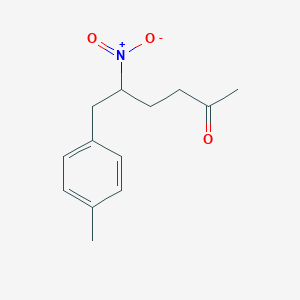
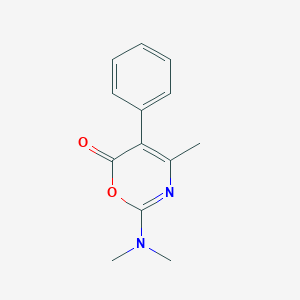

![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
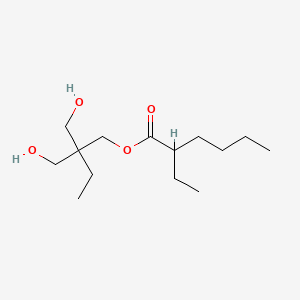
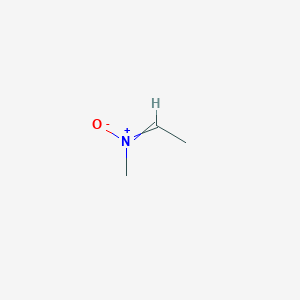
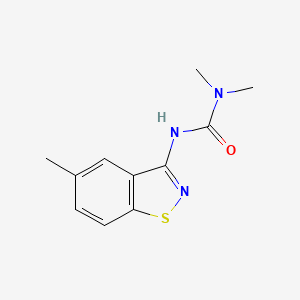
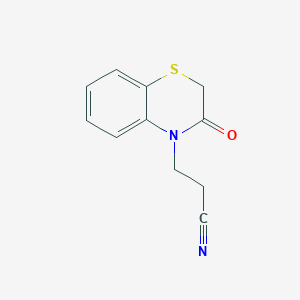
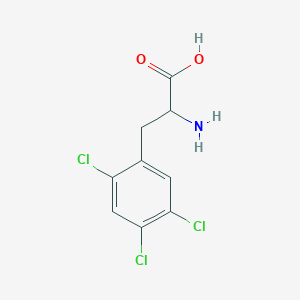
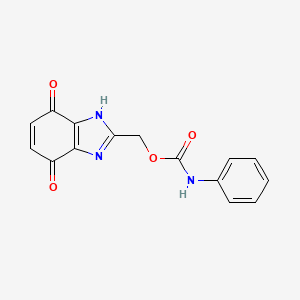
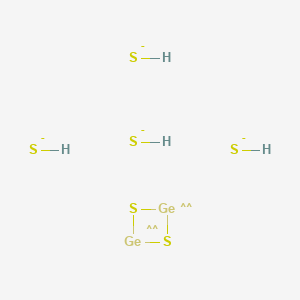
![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
